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Compound of Interest

3-Fluoro-5-formylphenylboronic
Compound Name: d
aci

Cat. No.: B112473

An In-depth Technical Guide to 3-Fluoro-5-formylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Fluoro-5-
formylphenylboronic acid (CAS No: 328956-60-1), a key building block in modern organic
synthesis and medicinal chemistry. This guide details its physicochemical properties,
experimental protocols for its use and synthesis, and its significant role in the development of
novel therapeutics and advanced materials.

Core Physicochemical Properties

3-Fluoro-5-formylphenylboronic acid is a trifunctional reagent whose utility is derived from
the distinct reactivity of its boronic acid, aldehyde, and fluoro-substituted aromatic
functionalities. Its core properties are summarized below.

Table 1: Physicochemical Data for 3-Fluoro-5-formylphenylboronic acid
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Property Value Source

CAS Number 328956-60-1 [1][2]

Molecular Formula C7HeBFO3 [1]

Molecular Weight 167.93 g/mol [1]
White to off-white solid

Appearance _ [3]
(inferred)

Boiling Point 353.7 £ 52.0 °C at 760 mmHg [1]

) ) Data not available in cited
Melting Point .
literature

N Likely soluble in THF, Dioxane,
Solubility ) [3]
DMF (inferred)

Storage Conditions 2-8°C, store under inert gas [1]

Acidity (pKa): While the specific pKa for 3-Fluoro-5-formylphenylboronic acid is not
empirically documented in the provided search results, its acidity is influenced by the
substituents on the phenyl ring. The presence of electron-withdrawing groups, such as the
fluoro and formyl groups, generally increases the Lewis acidity of the boronic acid (lowering the
pKa) compared to unsubstituted phenylboronic acid.[4][5][6] This enhanced acidity is a crucial
factor in its reactivity, particularly in forming boronate esters with diols and in the
transmetalation step of cross-coupling reactions.[4]

Key Applications in Synthesis

The primary application of 3-Fluoro-5-formylphenylboronic acid is as a substrate in
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful
method for forming carbon-carbon bonds, essential for constructing the complex biaryl
scaffolds found in many pharmaceuticals, agrochemicals, and organic materials.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid functional group serves as the organoboron component, which, in the
presence of a palladium catalyst and a base, couples with an organic halide or triflate. The
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fluoro and formyl groups on the ring can modulate the electronic properties of the molecule,
enhancing its reactivity and providing sites for subsequent chemical modification.[3][7]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Functionalized boronic acids are pivotal in drug discovery.[8] The unique properties of 3-
Fluoro-5-formylphenylboronic acid make it an exceptionally valuable building block:

o Fluorine Substitution: The inclusion of a fluorine atom can enhance critical pharmacokinetic
properties of a drug candidate, such as metabolic stability, bioavailability, and binding affinity.
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[3]

o Formyl Group: The aldehyde (formyl) group acts as a versatile chemical handle, allowing for
a wide range of subsequent derivatizations, including reductive aminations and condensation
reactions to build diverse chemical libraries for screening.[3]

o Targeted Therapies: Its ability to form complex biaryl systems is crucial for designing small
molecules that can specifically interact with biological targets, making it a valuable starting
material for research in oncology and other disease areas.
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Caption: Role of structural features in drug discovery applications.

Experimental Protocols

The following sections provide generalized yet detailed protocols based on established
chemical principles for analogous compounds. Researchers should optimize these procedures
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for their specific substrates and equipment.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 3-Fluoro-5-formylphenylboronic
acid with an aryl halide.

Materials:

Aryl halide (1.0 mmol, 1.0 eq)

3-Fluoro-5-formylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)4, 0.02-0.05 mmol, 2-5 mol%)

Base (e.g., K2COs, Cs2C0s3, 2.0-3.0 mmol, 2.0-3.0 eq)

Degassed solvent (e.g., Toluene, Dioxane, or a DMF/water mixture)
Procedure:

» Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask), add the aryl halide, 3-
Fluoro-5-formylphenylboronic acid, palladium catalyst, and base under an inert
atmosphere (e.g., Argon or Nitrogen).[7]

e Solvent Addition: Add the degassed solvent (5-10 mL) via syringe.[7]

o Reaction: Stir the mixture at the desired temperature (ranging from room temperature to
reflux, typically 70-110 °C) and monitor the reaction's progress using an appropriate
analytical technique (e.g., TLC, GC-MS, or LC-MS).[7]

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an
organic solvent such as ethyl acetate and wash with water and then brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,
filter, and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel or by recrystallization to yield the pure biaryl product.[7]
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Proposed Synthesis of 3-Fluoro-5-formylphenylboronic

acid
A plausible synthetic route can be adapted from methods used for analogous compounds,
typically involving a lithium-halogen exchange followed by borylation.[9][10]

1-Bromo-3-fluoro-5-
(protected-formyl)benzene

Lithiation with n-BuLi
in THF at -78 °C

Aryl Lithium Intermediate

Borylation with B(OiPr)s
at-78 °Cto RT

Boronate Ester Intermediate

Acidic Workup (HCI) &
Deprotection

3-Fluoro-5-formylphenylboronic
acid

Click to download full resolution via product page
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Caption: A plausible synthetic workflow for the target compound.
Procedure Outline:

» Protection: The formyl group of a suitable starting material (e.g., 3-bromo-5-
fluorobenzaldehyde) may first need to be protected (e.g., as an acetal) to prevent reaction
with the organolithium intermediate.

 Lithium-Halogen Exchange: Dissolve the protected aryl bromide in an anhydrous ether
solvent like THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi)
dropwise, maintaining the low temperature to form the aryl lithium species.[9]

e Borylation: To the aryl lithium solution, add triisopropyl borate dropwise, again keeping the
temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir
overnight.[9]

o Hydrolysis and Deprotection: Quench the reaction by adding an acidic aqueous solution
(e.g., IM HCI). This hydrolyzes the borate ester and removes the protecting group
simultaneously to yield the boronic acid.[9]

« Purification: The product is extracted into an organic solvent. General purification methods
for boronic acids include recrystallization or performing an acid-base extraction.[11][12] One
common technique involves dissolving the crude product in an aqueous base, washing with
an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer
to precipitate the pure boronic acid, which can be collected by filtration.[11][12]

Analytical Characterization

Standard spectroscopic methods are used to confirm the identity and purity of 3-Fluoro-5-
formylphenylboronic acid.

Table 2: Expected Spectroscopic Data
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Technique Expected Characteristics

Aromatic signals in the 6 7.5-8.5 ppm range

showing splitting patterns consistent with a

1,3,5-trisubstituted benzene ring, coupling to the
1H NMR _ _

fluorine atom. A singlet for the aldehyde proton

around & 10.0 ppm. A broad singlet for the

B(OH)z protons.[13][14][15]

Signals for the aromatic carbons, with the
carbon attached to fluorine showing a large one-
bond C-F coupling constant. A signal for the

13C NMR
aldehyde carbonyl carbon around 190 ppm. The
carbon attached to the boron atom would

appear as a broad signal.

A single resonance in the typical range for an
F NMR _
aryl fluoride.

Characteristic absorption bands for O-H
stretching (boronic acid, ~3300 cm™1, broad),

FT-IR C=0 stretching (aldehyde, ~1700 cm™1), C-F
stretching, and aromatic C-H and C=C
vibrations.[16][17]

A molecular ion peak corresponding to the
Mass Spec. ]
calculated molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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